molecular formula C116H200N34O36S B060645 Betabellin 14 CAS No. 160275-36-5

Betabellin 14

Cat. No. B060645
M. Wt: 2679.1 g/mol
InChI Key: SJSDSXONIFNXMY-HWLFAPEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betabellin 14 is a peptide that has gained significant interest in the scientific community due to its potential applications in various fields, including drug discovery, biomedical research, and biotechnology. This peptide is a member of the beta-defensin family, which is a group of small cationic peptides that play a crucial role in the innate immune system. Betabellin 14 is known for its antimicrobial activity, and recent studies have shown that it also possesses other biological properties that make it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of Betabellin 14 is not fully understood, but it is believed to involve disruption of the microbial cell membrane, leading to cell lysis. This peptide has been shown to interact with lipopolysaccharides and lipoteichoic acids on the surface of bacterial cells, as well as with fungal cell walls. Betabellin 14 may also modulate the host immune response by interacting with various receptors and signaling pathways.

Biochemical And Physiological Effects

Betabellin 14 has been found to have several biochemical and physiological effects, including the ability to induce the production of reactive oxygen species (ROS) and to activate various signaling pathways involved in the immune response. This peptide has also been shown to have anti-inflammatory effects, including the ability to inhibit the production of pro-inflammatory cytokines. In addition, Betabellin 14 has been found to have a low toxicity profile, making it a potentially safe therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of Betabellin 14 is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. This peptide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of Betabellin 14 is its susceptibility to proteolytic degradation, which can affect its stability and bioactivity. In addition, the mechanism of action of this peptide is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on Betabellin 14, including:
1. Investigating the potential of this peptide as a therapeutic agent for various infectious and inflammatory diseases.
2. Studying the mechanism of action of Betabellin 14 in more detail to gain a better understanding of its biological properties.
3. Developing new methods for improving the stability and bioactivity of this peptide, such as through the use of modified amino acids or peptide conjugation.
4. Exploring the potential of Betabellin 14 as a tool for studying host-pathogen interactions and immune system function.
5. Investigating the potential of this peptide as a scaffold for the design of novel antimicrobial and immunomodulatory agents.
Conclusion:
Betabellin 14 is a promising peptide with a range of potential applications in various fields of research. Its broad-spectrum antimicrobial activity, immunomodulatory effects, and low toxicity profile make it an attractive candidate for further investigation. While there are still many unanswered questions about the mechanism of action and potential therapeutic uses of this peptide, ongoing research is likely to shed light on its biological properties and potential applications.

Synthesis Methods

Betabellin 14 can be synthesized using solid-phase peptide synthesis (SPPS), which is a widely used method for generating peptides of various lengths and sequences. SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage to release the peptide from the resin. The resulting crude peptide can be purified using various chromatographic techniques to obtain a highly pure product.

Scientific Research Applications

Betabellin 14 has been studied extensively for its antimicrobial activity against a broad range of pathogens, including bacteria, fungi, and viruses. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as drug-resistant strains. In addition to its antimicrobial properties, Betabellin 14 has been found to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines. This peptide has also been investigated for its potential anticancer activity, with promising results in preclinical studies.

properties

CAS RN

160275-36-5

Product Name

Betabellin 14

Molecular Formula

C116H200N34O36S

Molecular Weight

2679.1 g/mol

IUPAC Name

(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C116H200N34O36S/c1-21-56(11)86(145-106(175)79(48-152)140-94(163)60(15)129-113(182)89(63(18)154)149-103(172)76(42-53(5)6)138-105(174)78(47-151)141-96(165)68(120)43-66-45-123-50-125-66)110(179)134-69(29-23-26-38-117)97(166)127-59(14)93(162)137-75(41-52(3)4)102(171)150-91(65(20)156)115(184)146-87(57(12)22-2)111(180)139-77(44-67-46-124-51-126-67)104(173)144-85(55(9)10)109(178)135-72(32-35-81(121)157)98(167)128-58(13)92(161)131-71(31-25-28-40-119)100(169)148-88(62(17)153)112(181)130-61(16)95(164)147-90(64(19)155)114(183)142-80(49-187)107(176)132-73(33-36-82(122)158)101(170)143-84(54(7)8)108(177)133-70(30-24-27-39-118)99(168)136-74(116(185)186)34-37-83(159)160/h45-46,50-65,68-80,84-91,151-156,187H,21-44,47-49,117-120H2,1-20H3,(H2,121,157)(H2,122,158)(H,123,125)(H,124,126)(H,127,166)(H,128,167)(H,129,182)(H,130,181)(H,131,161)(H,132,176)(H,133,177)(H,134,179)(H,135,178)(H,136,168)(H,137,162)(H,138,174)(H,139,180)(H,140,163)(H,141,165)(H,142,183)(H,143,170)(H,144,173)(H,145,175)(H,146,184)(H,147,164)(H,148,169)(H,149,172)(H,150,171)(H,159,160)(H,185,186)/t56?,57?,58-,59-,60+,61+,62?,63?,64?,65?,68+,69-,70-,71-,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+,89+,90+,91+/m1/s1

InChI Key

SJSDSXONIFNXMY-HWLFAPEGSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N

sequence

HSLXASXKALXXHVQAKXAXCQVKE

synonyms

etabellin 14
betabellin 14D
betabellin 14S

Origin of Product

United States

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